4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate

説明

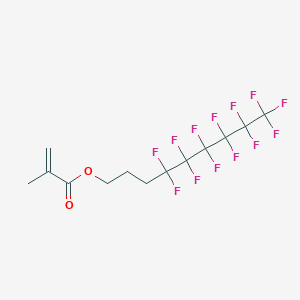

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate (CAS RN: 216389-85-4) is a fluorinated acrylate ester characterized by a fully substituted perfluorinated nonyl chain (C9F13) and a methacrylate (2-methylprop-2-enoate) ester group. Its molecular formula is C13H11F13O3, with an exact mass of 462.05 g/mol . The compound’s structure imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in fluoropolymer synthesis, water-repellent coatings, and specialty surfactants .

Structure

3D Structure

特性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F13O2/c1-6(2)7(27)28-5-3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIUJTLQIOPZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895740 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228350-17-1 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228350-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

化学反応の分析

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.

Polymerization: The compound can undergo radical polymerization to form fluorinated polymers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Addition Reactions: Reagents such as hydrogen halides or halogens can be used, typically under mild conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Addition Reactions: Products include halogenated or hydrogenated derivatives.

Polymerization: Products include high-molecular-weight fluorinated polymers with unique properties.

科学的研究の応用

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers with applications in coatings, membranes, and sealants.

Biology: Utilized in the development of fluorinated surfactants and emulsifiers for biological assays and drug delivery systems.

Medicine: Investigated for its potential use in medical imaging and as a component in biocompatible materials.

Industry: Employed in the production of high-performance materials resistant to extreme conditions, such as in aerospace and electronics.

作用機序

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is primarily related to its chemical structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The ester functional group allows for various chemical modifications, making it a versatile building block in synthetic chemistry. The compound’s hydrophobic nature also plays a crucial role in its applications, particularly in creating water-repellent surfaces and materials.

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Acrylate Esters

Key Observations :

- Chain Length : Longer perfluoroalkyl chains (e.g., C10F19) increase hydrophobicity and logKow values, enhancing bioaccumulation risks .

- Ester Group: Methacrylate esters (vs. acrylate or non-polymerizable esters) introduce steric effects, slowing polymerization but improving material durability .

Fluorinated Sulfonamide Acrylates

Key Observations :

- Functional Groups : Sulfonamide or hydroxyl groups introduce polarity, expanding applications to surfactants or hydrophilic polymers .

- Reactivity: Hydroxyl-containing derivatives (e.g., 3-perfluorohexyl-2-hydroxypropyl methacrylate) enable post-polymerization modifications, unlike the non-functionalized target compound .

Fluorinated Azides and Azodicarboxylates

Physicochemical and Environmental Profiles

- Persistence: Perfluorinated chains resist degradation, leading to environmental persistence. Similar compounds (e.g., perfluoroundecanoic acid) are regulated under global PFAS guidelines .

- Synthesis: Synthesized via esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid with 2-methylprop-2-en-1-ol, using oxalyl chloride as a coupling agent .

生物活性

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). Its structure includes multiple fluorinated carbon chains which contribute to its unique chemical stability and hydrophobic properties.

- Molecular Formula : C11H5F17O2

- Molecular Weight : 492.13 g/mol

- CAS Number : Not specified in the search results.

The biological activity of fluorinated compounds like this compound is often linked to their interactions with biological membranes and proteins. These interactions can lead to various effects:

- Cell Membrane Disruption : The hydrophobic nature of PFAS can disrupt lipid bilayers in cell membranes.

- Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal signaling pathways.

Toxicological Studies

Research has indicated that exposure to PFAS can lead to several adverse health effects. Here are some findings from various studies:

- Reproductive Toxicity : Animal studies have shown that PFAS can affect reproductive outcomes such as reduced fertility and developmental issues in offspring.

- Carcinogenic Potential : Some studies have suggested a link between PFAS exposure and certain types of cancer. For instance:

- Immune System Effects : Research has demonstrated that PFAS exposure may impair immune response and reduce vaccine efficacy .

Case Study 1: Health Impact in Populations

A comprehensive study conducted in areas with high PFAS contamination found significant correlations between exposure levels and increased incidence of thyroid disease and elevated cholesterol levels among residents .

Case Study 2: Wildlife Studies

Research on wildlife exposed to PFAS has shown alterations in reproductive success and developmental abnormalities in species such as fish and birds . These findings highlight the ecological implications of PFAS contamination.

Data Tables

Q & A

Q. Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substituent patterns and confirms perfluorinated chain integrity .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₉F₁₃O₂, MW 502.2) and detects isotopic patterns .

- FTIR : Confirms acrylate ester C=O (1720–1740 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Elemental analysis : Ensures stoichiometric consistency with theoretical C/F ratios .

Advanced: How can computational modeling predict the compound’s reactivity in radical polymerization?

Methodological Answer :

Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the acrylate double bond and adjacent C-F bonds. Software like Gaussian or COMSOL Multiphysics can model transition states and predict initiation rates with common initiators (e.g., AIBN) . Validate predictions via experimental kinetics (e.g., PLP-SEC for chain-length distribution analysis) .

Basic: What analytical methods are suitable for quantifying impurities in this fluorinated acrylate?

Q. Methodological Answer :

- HPLC with UV/FLD detection : Use C18 columns and acetonitrile/water gradients to separate impurities (e.g., unreacted fluorinated alcohols or acrylate dimers) .

- Ion chromatography : Detects anionic impurities (e.g., residual sulfonic acid catalysts) .

- ¹⁹F NMR quantitation : Compare integration ratios of target compound vs. impurities .

Advanced: How does fluorinated chain length influence surface properties in copolymer applications?

Methodological Answer :

Design experiments to copolymerize the compound with non-fluorinated monomers (e.g., methyl methacrylate). Use contact angle goniometry and XPS to correlate fluorinated chain length with hydrophobicity and surface energy. Advanced QSPR models can predict structure-property relationships by linking fluorine content to critical surface tension .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Use PPE (gloves, goggles, respirators) to prevent inhalation or dermal contact with fluorinated residues .

- Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .

- Dispose of waste via certified fluorochemical disposal services to avoid environmental contamination .

Advanced: How can AI-driven automation improve synthesis scalability?

Methodological Answer :

Integrate machine learning (ML) with microfluidic reactors to optimize reaction parameters (temperature, catalyst loading) in real time. AI platforms like TensorFlow can predict yield outcomes based on historical data, enabling closed-loop control for continuous flow synthesis . Use robotic liquid handlers for precise reagent dispensing, minimizing human error in scaled-up batches .

Basic: What solvents are compatible with this compound for solution-phase applications?

Methodological Answer :

The compound is soluble in fluorinated solvents (e.g., FC-72), THF, and DMF. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Solubility tests via dynamic light scattering (DLS) can identify aggregation issues in polar aprotic media .

Advanced: What strategies mitigate environmental persistence of perfluorinated degradation products?

Methodological Answer :

Investigate advanced oxidation processes (AOPs) like photocatalysis with TiO₂ or persulfate systems to break C-F bonds. Use LC-QTOF-MS to identify degradation intermediates and optimize reaction conditions for complete mineralization . Develop biodegradable analogues by replacing perfluorinated chains with shorter, partially fluorinated segments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。